molecular formula C15H20BrN3O2S2 B5156447 4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide

Cat. No.: B5156447
M. Wt: 418.4 g/mol
InChI Key: PVKBXGCWSJJFAH-UHFFFAOYSA-N
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Description

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a dihydroimidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic structure containing nitrogen and sulfur atoms. The presence of the benzenesulfonamide group and diethylamino substituents adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the dihydroimidazo[2,1-b][1,3]thiazole core. One common approach is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction of the sulfonamide group to amines.

  • Substitution: Introduction of various functional groups at the benzene ring.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may be used in biological studies to investigate its interaction with biological targets and pathways.

  • Medicine: It has potential as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

  • Industry: It can be used in the production of advanced materials and as a reagent in chemical synthesis.

Mechanism of Action

This compound is unique due to its specific structural features, including the dihydroimidazo[2,1-b][1,3]thiazole core and the benzenesulfonamide group. Similar compounds may include other sulfonamide derivatives or imidazo[2,1-b][1,3]thiazole derivatives, but the presence of the diethylamino group and the specific substitution pattern sets it apart.

Comparison with Similar Compounds

  • 4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-fluorophenyl methyl ether hydrobromide

  • 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid

  • Spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] derivatives

Properties

IUPAC Name

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2.BrH/c1-3-17(4-2)22(19,20)13-7-5-12(6-8-13)14-11-21-15-16-9-10-18(14)15;/h5-8,11H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKBXGCWSJJFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC3=NCCN23.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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